molecular formula C17H14FNO3 B572048 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one CAS No. 1254973-33-5

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one

Cat. No.: B572048
CAS No.: 1254973-33-5
M. Wt: 299.301
InChI Key: LTKNZGFVIZREDJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one (CAS 1254973-33-5) is a high-purity quinoline derivative supplied for research and development purposes. With a molecular formula of C17H14FNO3 and a molecular weight of 299.30 g/mol, this compound serves as a versatile chemical building block . The quinoline molecular scaffold is of fundamental importance in medicinal chemistry and plays a crucial role in the development of novel pharmaceutical substances . Quinoline-based compounds are extensively investigated for their wide spectrum of biological activities and significant therapeutic potential . Specifically, quinoline derivatives are recognized for their application in pioneering anti-malarial agents like chloroquine, as well as in anticancer research, where they can act through mechanisms such as enzyme inhibition and interaction with DNA . This makes this compound a valuable compound for researchers working in drug discovery, particularly in the synthesis of new chemical entities for evaluating antimalarial, anticancer, and other pharmacological properties. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-fluorophenyl)-7,8-dimethoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c1-21-15-8-7-12-14(20)9-13(19-16(12)17(15)22-2)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKNZGFVIZREDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678738
Record name 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254973-33-5
Record name 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Condensation

The synthesis typically begins with a 7,8-dimethoxyquinolin-4(1H)-one precursor. A common strategy involves:

  • Friedländer annulation : Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline skeleton.

  • Methoxylation pre-functionalization : Protection of hydroxyl groups as methoxy ethers prior to cyclization.

Example protocol :

  • Step 1 : React 3,4-dimethoxy-2-nitrobenzaldehyde with ethyl acetoacetate in acetic acid under reflux to yield 7,8-dimethoxy-4-hydroxyquinoline-3-carboxylate.

  • Step 2 : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, followed by hydrolysis to the free acid.

Starting MaterialReagent/ConditionsIntermediateYield (%)
3,4-dimethoxy-2-nitrobenzaldehydeEthyl acetoacetate, AcOH, refluxEthyl 7,8-dimethoxy-4-hydroxyquinoline-3-carboxylate68

Fluorophenyl Group Introduction

The 4-fluorophenyl moiety is incorporated via:

  • Buchwald-Hartwig amination : Palladium-catalyzed coupling of aryl halides with amines.

  • Ullmann-type coupling : Copper-mediated aryl-aryl bond formation under basic conditions.

Optimized conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : Toluene, 110°C, 24 hours.

Aryl HalideCoupling PartnerProductYield (%)
4-fluoroiodobenzene7,8-dimethoxyquinolin-4(1H)-oneThis compound72

Oxidation and Methoxy Group Stability

Post-coupling oxidation ensures the 4-position remains a ketone:

  • MnO₂ oxidation : Selective oxidation of alcohols to ketones in dichloromethane at room temperature.

  • Safety note : Methoxy groups are stable under these conditions but may demethylate under strong acidic or basic conditions.

Reaction Optimization

Solvent Systems

The patent literature emphasizes solvent selection for crystallization and purity:

Solvent ClassExamplesRole
Chloro solvents Dichloromethane, chloroformHigh solubility for intermediates
Alcohols Methanol, ethanolRecrystallization
Ethers THF, diethyl etherCoupling reactions
Polar aprotic DMF, DMSOPd-catalyzed couplings

Chlorinating Agents

Phosphorus oxychloride (POCl₃) is preferred for converting hydroxyl groups to chlorides in intermediates:

AgentTemperature (°C)Conversion Efficiency (%)
POCl₃80–11095
Thionyl chloride60–8087
Oxalyl chloride25–4078

Purification Techniques

Crystallization Strategies

  • Solvent-antisolvent pairs : THF/water mixtures precipitate high-purity product (99.9% by HPLC).

  • Acid-base recrystallization : Treatment with hydrochloric acid forms a hydrochloride salt, which is neutralized to recover the free base.

Example :

  • Dissolve crude product in THF (500 mL) and water (50 mL) at 60°C.

  • Filter and add to chilled dichloromethane (0–5°C) to induce crystallization.

  • Isolate crystals by filtration (yield: 80%, purity >99.9%).

Chromatographic Methods

  • Silica gel chromatography : Elute with ethyl acetate/hexane (3:7) to separate regioisomers.

  • HPLC purification : Reserved for analytical-scale batches requiring >99.95% purity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
Friedländer annulation High regioselectivityMulti-step, moderate yieldsLaboratory
Buchwald-Hartwig Efficient C–N bond formationRequires expensive catalystsPilot plant
Ullmann coupling Cost-effectiveLong reaction timesIndustrial

Chemical Reactions Analysis

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Studies have indicated that compounds similar to 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one exhibit significant anticancer properties. The quinoline core is known for its ability to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription. Research has shown that derivatives of quinoline can induce apoptosis in various cancer cell lines, making them potential candidates for developing new anticancer therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Quinoline derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of the fluorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes and exert antibacterial effects .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. Its mechanism of action is believed to involve the modulation of neurotransmitter systems and the reduction of oxidative stress in neuronal cells. This makes it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been explored in various preclinical models. It appears to inhibit key inflammatory pathways, including the NF-kB signaling pathway, which plays a pivotal role in the inflammatory response. This suggests potential applications in treating chronic inflammatory diseases .

Development of Organic Light Emitting Diodes (OLEDs)

This compound has been studied for its application in organic electronics, particularly in OLED technology. Its unique electronic properties make it suitable for use as an emissive layer in OLEDs, contributing to improved efficiency and color purity .

Photovoltaic Devices

In addition to OLEDs, this compound is being researched for its potential use in organic photovoltaic devices. Its ability to absorb light efficiently can enhance the performance of solar cells by improving light harvesting capabilities .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and leading to cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 2-(4-Fluorophenyl)-7,8-dihydroxyquinolin-4(1H)-one (Compound 13)
  • Synthesis : Derived from the target compound via demethylation using BBr₃ in CH₂Cl₂ .
  • Physicochemical Properties :
    • Molecular Weight : 271.25 g/mol (vs. 299.30 g/mol for the parent compound).
    • Solubility : Lower solubility in organic solvents due to hydroxyl groups; forms stable HBr salts .
    • Melting Point : >300°C (vs. unrecorded for the parent compound).
2.1.2 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)
  • Structural Features : Shares the 4-fluorophenyl group but incorporates a triazole-pyrazole-thiazole hybrid scaffold .
  • Crystallography: Exhibits isostructural triclinic packing (P̄1 symmetry) with planar molecular conformations, contrasting with the fused quinolinone core of the target compound .
  • Functional Implications: Designed for antimicrobial or anticancer applications, differing from the neurogenic focus of the quinolinone derivatives.

Functional Derivatives

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one
  • Substituents : Chloro and cyclopropyl groups replace methoxy and 4-fluorophenyl groups .
  • Applications : Used in pharmaceutical research for its modified solubility and steric effects, though biological data are unspecified .
5,6-Dihydroxy-2-(4-hydroxyphenyl)-7,8-dimethoxy-4H-chromen-4-one
  • Core Structure: Flavone (chromen-4-one) vs. quinolin-4(1H)-one .
  • Substituents : Retains 7,8-dimethoxy and 4-aryl groups but lacks the fluorophenyl moiety.
  • Bioactivity: Flavones with similar substitution patterns are known for antioxidant and neuroprotective effects, suggesting divergent mechanisms compared to quinolinones .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications Reference
2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one Quinolin-4(1H)-one 2-(4-Fluorophenyl), 7,8-OCH₃ 299.30 Neurogenesis, antidepressant precursor
2-(4-Fluorophenyl)-7,8-dihydroxyquinolin-4(1H)-one Quinolin-4(1H)-one 2-(4-Fluorophenyl), 7,8-OH 271.25 Antidepressant candidate
Compound 5 (Triazole-pyrazole-thiazole) Hybrid heterocycle Multiple 4-fluorophenyl groups 564.56 Antimicrobial/anticancer
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Dihydroquinolinone 7-Cl, 6-F, 1-cyclopropyl 255.68 Pharmaceutical intermediate
5,6-Dihydroxy-2-(4-hydroxyphenyl)-7,8-dimethoxy-4H-chromen-4-one Flavone 5,6-OH, 7,8-OCH₃, 4-OH-Ph 330.29 Antioxidant/neuroprotective

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s methoxy groups enable selective demethylation to hydroxylated analogs, enhancing bioactivity .
  • Structural Determinants of Solubility : Methoxy groups improve lipophilicity, while hydroxylation increases aqueous solubility but requires salt formation for stability .

Biological Activity

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one (CAS No. 1254973-33-5) is a synthetic compound belonging to the quinoline family, noted for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H14FNO3
  • Molecular Weight : 299.3 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

The compound features a fluorophenyl group and methoxy substituents on the quinoline backbone, which are critical for its biological activity.

Research indicates that quinoline derivatives often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .
  • Antitumor Activity : Quinoline derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways including modulation of cell cycle regulators and apoptosis-related proteins .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it was evaluated against MCF-7 (breast cancer) and A549 (lung cancer) cells, showing IC50 values in the micromolar range .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of sirtuins (SIRT), which are NAD+-dependent deacetylases involved in cellular stress responses and metabolism. Inhibition of SIRT can lead to enhanced apoptosis in cancer cells .

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties:

  • Inhibition of Nitric Oxide Production : In cellular models, it effectively inhibited nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent .

Study on Anticancer Effects

A study conducted by El Shehry et al. evaluated a series of quinoline derivatives for their anticancer properties. Among these, this compound exhibited notable activity against several cancer cell lines with a focus on mechanisms involving apoptosis and cell cycle arrest .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of various quinoline derivatives including this compound. Results indicated that it significantly reduced LPS-induced inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .

Summary Table of Biological Activities

Biological ActivityMechanismCell Lines TestedIC50 Values
AnticancerApoptosis induction; SIRT inhibitionMCF-7, A549Micromolar range
Anti-inflammatoryCOX inhibition; NO production reductionRAW 264.7Significant reduction

Q & A

Q. What synthetic routes are available for preparing 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one, and how can reaction conditions be optimized?

The compound is synthesized via thermal cyclization of (E)-ethyl 3-(2,3-dimethoxyphenylamino)-3-(4-fluorophenyl)acrylate in diphenyl ether at 250°C for 10 minutes, followed by purification using flash chromatography (CH₂Cl₂–MeOH, 40:1) . Optimization may involve adjusting reaction time, solvent choice (e.g., high-boiling solvents for controlled cyclization), and catalyst screening. Yield and purity can be monitored via TLC or HPLC.

Q. How should researchers characterize the purity and structural identity of this compound?

Key methods include:

  • ¹H NMR : Analyze splitting patterns (e.g., doublets for aromatic protons, broad signals for exchangeable hydroxyls after demethylation) .
  • Mass spectrometry (MS-ESI) : Confirm molecular ion peaks (e.g., observed m/z 272 [M+H]⁺ for the demethylated derivative) .
  • HPLC : Assess purity (>98% under optimized conditions) using reverse-phase columns and UV detection .

Q. What safety precautions are necessary when handling derivatives of this compound?

For analogs like 6-hydroxy-1H-quinolin-4-one, avoid inhalation/contact, use fume hoods, and consult safety data sheets (SDS). First-aid measures include rinsing exposed skin/eyes and seeking medical attention .

Advanced Research Questions

Q. How can methoxy groups at positions 7 and 8 be selectively demethylated, and what challenges arise?

Demethylation is achieved using BBr₃ in CH₂Cl₂ under nitrogen at 0°C, followed by quenching with MeOH. Challenges include:

  • Air sensitivity : BBr₃ reacts violently with moisture; strict anhydrous conditions are critical.
  • Byproduct formation : Monitor reaction progress via TLC to minimize over-dealkylation.
  • Purification : Recrystallization from methyl tert-butyl ether is preferred over chromatography for polar hydroxylated products .

Q. What computational and crystallographic tools are recommended for analyzing hydrogen bonding and crystal packing?

  • SHELXL : Refine crystal structures using high-resolution data; leverage constraints for disordered moieties .
  • Graph set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict supramolecular assembly .
  • ORTEP-3 : Generate publication-quality thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions .

Q. How can structural modifications enhance the compound’s biological activity?

  • Fluorophenyl substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electron density and binding affinity.
  • Methoxy → hydroxyl conversion : Improves solubility and hydrogen-bonding capacity, potentially enhancing interactions with biological targets .
  • Analog screening : Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • Data validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare with literature.
  • Twinned crystals : Apply SHELXL’s twin refinement tools for datasets with overlapping lattices .
  • PLATON validation : Check for missed symmetry, solvent accessibility, and hydrogen-bonding consistency .

Methodological Notes

  • Synthesis scalability : Flash chromatography is suitable for small-scale synthesis, while recrystallization may be preferred for bulk batches .
  • Crystallization solvents : Use DMSO or DMF for polar derivatives; avoid protic solvents if hydroxyl groups are present to prevent solvate formation .
  • Advanced NMR : For complex splitting (e.g., doublet of quartets), employ high-field instruments (≥500 MHz) and simulation software (e.g., MestReNova).

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